(R)-2-Flurbiprofen-d3

LC-MS/MS MRM transition isotopic internal standard

(R)-2-Flurbiprofen-d3 is a stable isotope-labeled (SIL) analog of the R-enantiomer of the NSAID flurbiprofen, carrying three deuterium atoms at the terminal methyl position (C₁₅H₁₀D₃FO₂, MW 247.28). As a chiral, deuterated compound, it serves as a mass spectrometry internal standard (IS) that simultaneously fulfills two requirements: isotopic differentiation from unlabeled analyte and enantiomeric specificity for R-flurbiprofen-targeted methods.

Molecular Formula C₁₅H₁₀D₃FO₂
Molecular Weight 247.28
Cat. No. B1152248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Flurbiprofen-d3
Synonyms(αR)-2-Fluoro-α-methyl-[1,1’-biphenyl]-4-acetic Acid-d3;  (-)-(R)-Flurbiprofen-d3;  (-)-Flurbiprofen-d3;  (R)-(-)-2-(2-Fluorobiphenyl-4-yl)propionic Acid-d3;  (R)-Flurbiprofen-d3;  E 7869-d3;  Flurizan-d3;  MPC 7869-d3;  R-(-)-Flurbiprofen-d3;  Tarenflurbil-d
Molecular FormulaC₁₅H₁₀D₃FO₂
Molecular Weight247.28
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Flurbiprofen-d3: A Deuterated Chiral Internal Standard for Flurbiprofen Bioanalysis


(R)-2-Flurbiprofen-d3 is a stable isotope-labeled (SIL) analog of the R-enantiomer of the NSAID flurbiprofen, carrying three deuterium atoms at the terminal methyl position (C₁₅H₁₀D₃FO₂, MW 247.28) . As a chiral, deuterated compound, it serves as a mass spectrometry internal standard (IS) that simultaneously fulfills two requirements: isotopic differentiation from unlabeled analyte and enantiomeric specificity for R-flurbiprofen-targeted methods [1]. This dual selectivity is not provided by racemic flurbiprofen-d3 or non-deuterated chiral analogs [2].

Why Unlabeled Enantiomers or Racemic Deuterated Standards Cannot Substitute for (R)-2-Flurbiprofen-d3


In quantitative LC–MS/MS bioanalysis, internal standard selection directly determines method accuracy. Unlabeled (R)-flurbiprofen cannot be mass-resolved from the analyte, while racemic flurbiprofen-d3 introduces the S-enantiomer signal that co-elutes and interferes with enantioselective quantification [1]. The R- and S-enantiomers display markedly different biological activities: S(+)-flurbiprofen is approximately 340-fold more potent at COX-1 than R(–)-flurbiprofen, and their COX-1/COX-2 selectivity ratios differ substantially (32 for racemic, 16 for S(+), and 5.3 for R(–)) [2]. Therefore, only an enantiopure, isotopically distinct internal standard—(R)-2-Flurbiprofen-d3—enables accurate, regulatory-compliant chiral quantification without compromising mass discrimination or enantiomeric fidelity [3].

Quantitative Differentiation Evidence for (R)-2-Flurbiprofen-d3 Against Closest Analogs


Mass Spectrometric Discrimination: +3 Da Shift vs. Unlabeled (R)-Flurbiprofen in LC–MS/MS MRM

In multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer, (R)-2-Flurbiprofen-d3 (labeled as FLB-d3) exhibits a precursor-to-product ion transition of m/z 246 → 202, whereas unlabeled flurbiprofen (FLB) transitions at m/z 243 → 199 [1]. This +3 Da mass shift, resulting from three deuterium substitutions, ensures complete chromatographic co-elution with near-identical ionization efficiency while eliminating any cross-talk between the analyte and internal standard channels . In contrast, unlabeled (R)-flurbiprofen (MW 244.26) shares the same MRM transition as the analyte, rendering it useless as an internal standard for MS-based quantification .

LC-MS/MS MRM transition isotopic internal standard quantitative bioanalysis

Enantiomeric Purity Specification: Chiral Discrimination vs. Racemic Flurbiprofen-d3

(R)-2-Flurbiprofen-d3 is supplied as the single R-enantiomer, whereas commercially available 'Flurbiprofen-d3' (CAS 1185133-81-6) from major vendors including Cayman Chemical and MedChemExpress is the racemic (dl) mixture . A validated nonaqueous capillary electrophoresis (NACE) method has demonstrated that the S-enantiomer impurity can be detected at levels as low as 0.1% in R-flurbiprofen, confirming the feasibility of enantiomeric purity certification at pharmacopeial-grade levels [1]. Racemic Flurbiprofen-d3 contains equimolar S-enantiomer, which co-elutes with the S-flurbiprofen analyte signal, introducing systematic quantification bias in chiral methods.

enantiomeric purity chiral chromatography NACE R-flurbiprofen

COX-1/COX-2 Selectivity Ratio: R-Enantiomer Quantified vs. Racemate and S-Enantiomer

In a human whole-blood assay measuring prostanoid synthesis inhibition, R(–)-flurbiprofen exhibited a COX-1/COX-2 selectivity ratio of 5.3 (reciprocal IC50 ratio), compared to 32 for racemic flurbiprofen and 16 for S(+)-flurbiprofen [1]. The stereoselectivity of S(+) vs. R(–) at COX-1 is 340-fold and at COX-2 is 56-fold [1]. This demonstrates that the R-enantiomer possesses a distinct pharmacological fingerprint: it is a weak, relatively non-selective COX inhibitor, contrasting sharply with the potent, COX-1-preferring S-enantiomer. (R)-2-Flurbiprofen-d3 is therefore the only isotopically labeled standard suitable for quantifying the R-enantiomer specifically in studies investigating its COX-independent mechanisms—such as NF-κB inhibition, RXRα modulation (IC50 75 μM), and Aβ42 reduction [2].

COX selectivity enantiomer pharmacology R-flurbiprofen IC50 ratio

Isotopic Purity: ≥99% Atom D vs. Flurbiprofen-d5 and ¹³C-Labeled Analogs

Commercial (R)-2-Flurbiprofen-d3 specifications include ≥99% atom D incorporation (d1-d3) . Equivalent racemic flurbiprofen-d3 from Cayman also specifies ≥99% deuterated forms [1]. Flurbiprofen-d5 (MW 249.29, 99.8% purity) provides a larger +5 Da mass shift but introduces potential for differential chromatographic retention due to the inverse isotope effect from five deuterium atoms; studies on flurbiprofen-d8 confirm that extensive deuteration alters physicochemical properties including solubility (2-fold increase) and melting point [2]. The d3 label at the methyl position represents an optimal balance: sufficient mass separation (+3 Da) for baseline MS resolution without introducing measurable retention time shifts or altered extraction recovery.

isotopic purity deuterium incorporation atom% D stable isotope labeling

Regulatory-Ready Characterization: CoA Traceability vs. Research-Grade Racemic d3-IS

(R)-Flurbiprofen D3 from SynZeal is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and Quality Controlled (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. Traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [1]. In contrast, racemic Flurbiprofen-d3 (CAS 1185133-81-6) from research chemical suppliers is typically labeled 'For Research Use Only' without regulatory-grade documentation, making it unsuitable for GMP/GLP environments or regulatory submission packages .

ANDA method validation GMP reference standard pharmacopeial traceability

Chiral SFC Enantioseparation Baseline Resolution: Method Compatibility with (R)-Flurbiprofen-d3 as IS

Supercritical fluid chromatography (SFC) on a Chiralpak AD-H amylose-derived chiral stationary phase achieves baseline resolution of flurbiprofen enantiomers with selectivity values of 1.9–2.1 and resolution values of 5.3–11.8 under optimized conditions using CO₂ modified with methanol at 30°C [1]. A validated chiral LC–MS/MS method using a β-cyclodextrin-derivatized CSP demonstrated complete separation (resolution 2.0) of R- and S-flurbiprofen with a lower limit of quantification (LLOQ) of 10 ng/mL for each enantiomer in rat plasma [2]. (R)-2-Flurbiprofen-d3 is structurally matched for use as the enantiomer-specific IS in such methods, whereas non-deuterated chiral standards cannot provide mass discrimination in the MS detector. Racemic flurbiprofen was obtained at >99% purity while pure R- and S-enantiomers were available at 97% and 98% purity respectively from Sigma–Aldrich [1], underscoring the importance of verifying enantiomeric purity of the labeled IS.

supercritical fluid chromatography chiral separation Chiralpak AD-H enantiomer resolution

Procurement-Driven Application Scenarios for (R)-2-Flurbiprofen-d3


Stereoselective Pharmacokinetic Studies of R-Flurbiprofen (Tarenflurbil) in Preclinical Models

In stereoselective pharmacokinetic studies where R- and S-flurbiprofen must be independently quantified in plasma, (R)-2-Flurbiprofen-d3 provides both the enantiomeric specificity and the +3 Da mass shift required for MRM-based quantification. A validated chiral LC–MS/MS method using a β-cyclodextrin CSP achieved baseline resolution (Rs 2.0) and an LLOQ of 10 ng/mL for each enantiomer [1]. The deuterated R-standard ensures zero cross-talk in the S-flurbiprofen channel, eliminating the quantification artifact that a racemic Flurbiprofen-d3 IS would introduce [2].

Regulatory-Compliant ANDA Method Validation and Quality Control for Flurbiprofen Drug Products

(R)-Flurbiprofen D3 is supplied with detailed characterization data compliant with regulatory guidelines for ANDA method validation (AMV) and QC applications, with optional traceability to USP or EP standards [3]. Unlike racemic Flurbiprofen-d3 products restricted to 'Research Use Only,' this regulatory-grade standard supports GMP/GLP workflows, forced degradation studies, identification testing, and DMF filings, reducing the burden of in-house reference standard qualification [3].

COX-Independent Mechanism-of-Action Studies for R-Flurbiprofen in Neurodegenerative Disease Models

R(–)-flurbiprofen is a weak COX inhibitor (COX-1/COX-2 selectivity ratio 5.3 vs. 32 for racemate and 16 for S(+)) [4] and has been investigated as a selective amyloid lowering agent (SALA) targeting RXRα (IC50 75 μM) and reducing Aβ42 in Alzheimer's disease models [5]. Quantifying R-flurbiprofen in brain tissue or CSF from these studies requires an internal standard that is both enantiomerically pure and isotopically labeled; (R)-2-Flurbiprofen-d3 uniquely meets these dual criteria, ensuring that measured drug levels in target tissues are free from S-enantiomer interference [2].

Environmental Fate and Pharmaceutical Residue Monitoring of Chiral Flurbiprofen

Flurbiprofen is a priority target for pharmaceutical residue monitoring in wastewater, surface water, and drinking water at trace levels (low ng/L to µg/L) . Since the enantiomers undergo differential biodegradation in the environment, accurate enantioselective quantification requires an enantiopure deuterated IS. (R)-2-Flurbiprofen-d3 enables matrix-matched calibration for LC–MS/MS methods targeting the R-enantiomer in environmental matrices, where matrix effects from dissolved organic matter can be substantial .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-Flurbiprofen-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.